4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid
Overview
Description
“4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” is a synthetic compound . It is also known as 'FSBA’.
Molecular Structure Analysis
The molecular formula of “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” is C12H11NO5S . The molecular weight is 281.29 g/mol . The InChI code is 1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid” include a molecular weight of 281.29 g/mol . It has a complexity of 408 . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . Its topological polar surface area is 105 Ų .
Scientific Research Applications
Furan derivatives, such as “4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid”, are part of a larger class of compounds known as furan platform chemicals (FPCs). These chemicals have gained prominence in recent years due to their potential applications in various fields .
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Biochemical Production : Furan derivatives can be used in the production of bio-based materials . These materials have a wide range of applications, including the manufacture of fuels and monomers .
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Chemical Synthesis : Furan derivatives can be used as reactants in chemical synthesis . They can be used to synthesize a wide range of compounds, including simple and complex chemicals .
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Chromatography : Furan derivatives can be used in chromatography, a method used to separate mixtures . In this context, they can be used as stationary phases or as eluents .
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Analytical Chemistry : Furan derivatives can be used in analytical chemistry . They can be used as reagents in various analytical methods, including spectrophotometry and chromatography .
properties
IUPAC Name |
4-(furan-2-ylmethylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLFFVZIOLBAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350513 | |
Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid | |
CAS RN |
321979-08-2 | |
Record name | 4-[(furan-2-ylmethyl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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